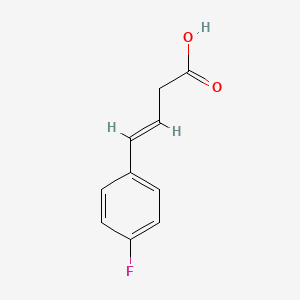

4-(4-Fluorophenyl)but-3-enoic acid

描述

4-(4-Fluorophenyl)but-3-enoic acid (CAS 127404-66-4) is an unsaturated carboxylic acid with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . Its structure features a conjugated double bond (E-configuration) at the 3-position of the butenoic acid chain and a 4-fluorophenyl substituent. The fluorine atom on the aromatic ring enhances the compound’s electronic properties, influencing its reactivity and intermolecular interactions. This compound is commercially available as a powder and is utilized in life sciences as a building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

属性

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGIVIOMWOTHEP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)but-3-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or ethyl ether and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

4-(4-Fluorophenyl)but-3-enoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include:

Oxidation: 4-(4-Fluorophenyl)butanoic acid.

Reduction: 4-(4-Fluorophenyl)butane.

Substitution: Various substituted this compound derivatives.

科学研究应用

4-(4-Fluorophenyl)but-3-enoic acid has several scientific research applications, including:

作用机制

The mechanism of action of 4-(4-Fluorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

相似化合物的比较

4-Fluorophenylacetic Acid

- Structure : Shorter carbon chain (acetic acid derivative) without a double bond.

- Molecular Formula : C₈H₇FO₂ (MW 154.14 g/mol) .

- Key Differences : The absence of a double bond reduces conjugation, leading to lower planarity and altered solubility. The shorter chain may limit its utility in reactions requiring extended π-systems.

(3E)-4-[4-(Propan-2-yl)phenyl]but-3-enoic Acid

Ethyl (E)-3-(4-Fluorophenyl)but-2-enoate

- Structure : Ester derivative with the double bond at the 2-position.

- Key Differences : The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and alters reactivity. The shifted double bond position may influence photochemical properties or metabolic stability.

(E)-3-(Ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic Acid

- Structure : Features an ethoxycarbonyl group at the 3-position.

- Molecular Formula : C₁₃H₁₃FO₄ (MW 252.24 g/mol) .

Physicochemical and Functional Comparisons

生物活性

4-(4-Fluorophenyl)but-3-enoic acid, a compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and comprehensive findings.

Chemical Structure and Properties

This compound is an organic compound with the following structural characteristics:

- Molecular Formula : C10H9F O2

- Molecular Weight : 180.18 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom in its structure is significant as it influences the compound's biological properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound has been studied for its potential roles in:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Anticancer Properties : Showing promise in inhibiting tumor growth and proliferation.

Biological Activity Data

Recent studies have reported on the biological activities of this compound, showcasing its potential as a therapeutic agent. Below is a summary table highlighting key findings from various research articles:

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of this compound against common pathogens. The results indicated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Anticancer Activity :

In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the compound's ability to interfere with cell cycle progression and promote oxidative stress within cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。